Home > Products > Screening Compounds P119877 > 2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide - 921476-79-1

2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-6701924
CAS Number: 921476-79-1
Molecular Formula: C22H26F3N3O3
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3)

Compound Description: RAMX3 is a tritium-labeled allosteric modulator of the human chemokine receptor CXCR3. It demonstrates high binding affinity to the CXCR3 receptor with a Kd value of 1.08 nM. RAMX3 has been instrumental in radioligand displacement assays, revealing potent negative cooperativity with the chemokine CXCL11. This finding underscores its utility in investigating other potential allosteric modulators.

N-1-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103)

Compound Description: BD103 is characterized as a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3. It exhibits probe-dependent inhibition of CXCR3 signaling, highlighting its selectivity in modulating chemokine responses. Studies utilizing site-directed mutagenesis, homology modeling, and docking techniques have identified D1864.60 as a crucial residue for stabilizing BD103's binding conformation within the CXCR3 receptor.

5-[(N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064)

Compound Description: BD064 is another example of a biased negative allosteric modulator targeting the CXC-motif chemokine receptor CXCR3. Similar to BD103, it demonstrates probe-dependent inhibition of CXCR3 signaling, emphasizing its specific influence on chemokine-mediated activity. Structural investigations combining site-directed mutagenesis, homology modeling, and docking have revealed that residues F1313.32 and Y3087.43 within CXCR3 are essential for BD064's binding.

4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide (TAK-960)

Compound Description: TAK-960 is an orally bioavailable, potent, and selective inhibitor of Polo-like kinase 1 (PLK1). It has demonstrated activity against various tumor cell lines, including those expressing multidrug-resistant protein 1 (MDR1). TAK-960's mechanism of action involves causing the accumulation of G2-M cells, aberrant polo mitosis morphology, and increased phosphorylation of histone H3. Preclinical studies have shown its broad-spectrum antitumor activity in multiple dosing regimens, prompting its entry into clinical evaluation for patients with advanced cancers.

Overview

The compound 2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that belongs to the class of dihydropyridines. This compound is characterized by its intricate structure, which includes various functional groups that contribute to its chemical behavior and potential applications in scientific research and pharmaceuticals.

Source

This compound can be synthesized through various chemical methods, as detailed in the synthesis analysis section. Its structural elucidation is essential for understanding its properties and potential uses.

Classification

The compound falls under the category of pharmaceutical intermediates and may exhibit biological activity due to its structural features. It is particularly relevant in medicinal chemistry for developing new therapeutic agents.

Synthesis Analysis

Methods

The synthesis of 2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions that may include:

  1. Formation of Dihydropyridine Core: The initial step often involves the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds to form the dihydropyridine framework.
  2. Functionalization: Subsequent reactions introduce the methoxy and trifluoromethyl groups, often through electrophilic aromatic substitution or nucleophilic addition.
  3. Final Acetamide Formation: The final step usually involves acylation to attach the acetamide moiety, completing the synthesis.

Technical details such as reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Data

The molecular formula is C19H24F3N3O2C_{19}H_{24}F_3N_3O_2, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms. The molecular weight can be calculated based on this formula.

Chemical Reactions Analysis

Reactions

The compound is expected to undergo various chemical reactions typical for amides and dihydropyridines:

  1. Hydrolysis: Under acidic or basic conditions, the acetamide group may hydrolyze to form corresponding carboxylic acids.
  2. Reduction: The carbonyl groups can be reduced using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Technical details regarding reaction conditions and mechanisms are essential for understanding these transformations.

Mechanism of Action

Process

The mechanism of action for this compound would depend on its interaction with biological targets, likely involving:

  1. Receptor Binding: The compound may bind to specific receptors in biological systems, influencing physiological responses.
  2. Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to structural similarities with substrate molecules.

Data regarding binding affinities and kinetic parameters would provide insights into its pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a solid or crystalline substance.
  • Solubility: Solubility in organic solvents (e.g., ethanol) is expected; water solubility would need empirical testing.

Chemical Properties

  • Stability: Stability under various pH conditions needs assessment.
  • Reactivity: Reactivity towards nucleophiles and electrophiles should be investigated.

Relevant data such as melting point, boiling point, and spectral data (Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy) are crucial for characterization.

Applications

Scientific Uses

The compound has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases.
  2. Biological Research: Investigating enzyme interactions or receptor activity.
  3. Material Science: Potential use in synthesizing novel materials due to its unique structural features.

Properties

CAS Number

921476-79-1

Product Name

2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C22H26F3N3O3

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C22H26F3N3O3/c1-15-7-9-27(10-8-15)12-18-11-19(29)20(31-2)13-28(18)14-21(30)26-17-5-3-16(4-6-17)22(23,24)25/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H,26,30)

InChI Key

XVNPAFHGEVNHLD-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.